molecular formula C8H9F2NO B6163458 3-[(difluoromethoxy)methyl]aniline CAS No. 2322788-12-3

3-[(difluoromethoxy)methyl]aniline

Cat. No.: B6163458
CAS No.: 2322788-12-3
M. Wt: 173.2
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Description

3-[(Difluoromethoxy)methyl]aniline is an organic compound with the molecular formula C7H7F2NO. It is a derivative of aniline, where the hydrogen atoms in the methoxy group are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-nitroaniline with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of 3-[(difluoromethoxy)methyl]aniline often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-[(Difluoromethoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(Difluoromethoxy)methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(difluoromethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-[(Difluoromethoxy)methyl]aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2322788-12-3

Molecular Formula

C8H9F2NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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